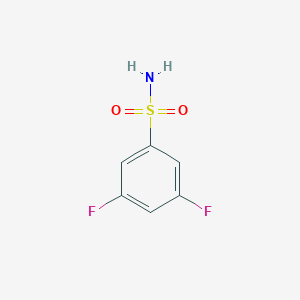

3,5-Difluorobenzenesulfonamide

描述

Contextualization within the broader class of Sulfonamide Compounds

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). ajchem-b.com Historically, they were the first class of drugs to be used effectively against bacterial infections in humans. wikipedia.org The discovery of Prontosil in the 1930s, a sulfonamide-containing dye, revolutionized medicine and paved the way for the development of a vast number of sulfonamide-based drugs. wikipedia.orgresearchgate.net

Beyond their well-known antibacterial properties, sulfonamides exhibit a wide array of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer effects. ajchem-b.comresearchgate.netresearchgate.net This versatility has made them a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov The general structure of a sulfonamide consists of a sulfonyl group attached to an amine. Variations in the substituents on the aromatic ring and the nitrogen atom of the sulfonamide group lead to a diverse library of compounds with distinct pharmacological profiles. researchgate.net

Significance in Pharmaceutical and Biochemical Research

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai In the context of sulfonamides, the presence of two fluorine atoms on the benzene (B151609) ring of 3,5-Difluorobenzenesulfonamide enhances its potential as a building block in drug design. ontosight.ai

This compound and its derivatives have been investigated for a range of therapeutic applications. For instance, certain fluorinated benzenesulfonamides have shown potential as selective inhibitors of human carbonic anhydrase IX, an enzyme associated with various cancers. vu.lt Additionally, derivatives of this compound have been synthesized and evaluated for their leishmanicidal and trypanocidal activities, demonstrating their potential in combating parasitic diseases. nih.gov

The reactivity of the sulfonyl chloride precursor, 3,5-difluorobenzenesulfonyl chloride, makes it a valuable reagent in organic synthesis. It is used to introduce the 3,5-difluorobenzenesulfonyl moiety into various molecules, enabling the creation of novel compounds with desired biological activities. lookchem.com

Historical Overview of Research Directions

The journey of sulfonamides began with their use as antibacterial agents. wikipedia.org Early research focused on modifying the basic sulfanilamide (B372717) structure to improve efficacy and reduce toxicity. wikipedia.orgopenaccesspub.org This led to the development of a wide range of sulfa drugs that were instrumental in treating bacterial infections before the advent of penicillin. wikipedia.orghuvepharma.com

Over time, the scope of sulfonamide research expanded beyond antimicrobial applications. Scientists began to explore their potential in other therapeutic areas, leading to the discovery of sulfonamide-based diuretics, antidiabetic agents, and anticonvulsants. ajchem-b.comwikipedia.orgopenaccesspub.org

The development of synthetic methodologies has been a key driver in sulfonamide research. Innovations in synthetic chemistry have allowed for the efficient production of a diverse array of sulfonamide derivatives, facilitating the exploration of their structure-activity relationships. ajchem-b.com Recent research has focused on the synthesis of complex sulfonamides and their application in areas such as polymer chemistry and materials science. For example, N,N-dialkyl-3,5-difluorobenzenesulfonamides have been used to create poly(arylene ether)s with tailored thermal properties. researchgate.netresearchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and in-depth analysis of the chemical compound this compound. The primary objectives are to:

Detail the chemical properties and synthesis of this compound.

Explore its key reactions and the synthesis of its important derivatives.

Summarize its applications in medicinal chemistry and materials science.

By adhering to this structured outline, this article will serve as a comprehensive resource for researchers and students interested in the chemistry and applications of this important fluorinated sulfonamide.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₆H₅F₂NO₂S |

| Molecular Weight | 193.17 g/mol sigmaaldrich.com |

| CAS Number | 140480-89-3 sigmaaldrich.com |

| Melting Point | 157-161 °C sigmaaldrich.com |

| Boiling Point | 315.855 °C at 760 mmHg lookchem.com |

| Appearance | White to off-white crystalline powder |

Key Research Findings on this compound Derivatives

| Derivative | Research Area | Key Finding |

| N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide | Antiprotozoal | Showed significant activity against Leishmania species. nih.gov |

| 3,4,5-trisubstituted-2,6-difluorobenzenesulfonamides | Anticancer | Investigated as selective inhibitors of human carbonic anhydrase IX. vu.lt |

| N,N-dialkyl-3,5-difluorobenzenesulfonamides | Materials Science | Used in the synthesis of poly(arylene ether)s with tunable glass transition temperatures. researchgate.netresearchgate.net |

| N-{1-(1H-benzoimidazol-2-yl)-2-[4-(1,1,3-trioxo-1lambda6-isothiazolidin-5-yl)-phenyl]-ethyl}-3,5-difluoro-benzenesulfonamide | Medicinal Chemistry | A complex molecule with multiple pharmacophoric elements, suggesting potential as a therapeutic agent. ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQPOVUFDWKPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332219 | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-89-3 | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Difluorobenzenesulfonamide

Established Synthetic Routes to 3,5-Difluorobenzenesulfonamide

The primary and most well-documented method for the synthesis of this compound relies on the readily available precursor, 3,5-difluorobenzenesulfonyl chloride.

Synthesis from 3,5-Difluorobenzenesulfonyl Chloride

The most direct and widely employed synthetic route to this compound involves the reaction of 3,5-difluorobenzenesulfonyl chloride with ammonia (B1221849). This reaction is a classic example of a nucleophilic substitution at the sulfonyl group, where ammonia acts as the nucleophile, displacing the chloride ion to form the sulfonamide.

While specific, detailed experimental procedures with yields for the synthesis of the parent this compound are not extensively detailed in readily available literature, the general transformation is a standard procedure in organic synthesis. Typically, this reaction would be carried out by treating 3,5-difluorobenzenesulfonyl chloride with an aqueous or alcoholic solution of ammonia. The reaction progress can be monitored by standard chromatographic or spectroscopic techniques, and the product can be isolated and purified through crystallization or chromatography.

The reaction of 3,5-difluorobenzenesulfonyl chloride is not limited to ammonia. It readily reacts with primary and secondary amines to furnish N-substituted 3,5-difluorobenzenesulfonamides, a property that is extensively utilized in the synthesis of diverse derivatives.

Derivatization Strategies for Functionalization

The this compound core structure provides a versatile platform for further functionalization, primarily through reactions at the sulfonamide nitrogen.

N-Substitution Reactions of the Sulfonamide Moiety

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily substituted, allowing for the introduction of a wide range of alkyl and aryl groups. This N-functionalization is a key strategy for modifying the physicochemical and biological properties of the molecule.

Alkylation Reactions: The N-alkylation of this compound can be achieved by reacting it with various alkylating agents, such as alkyl halides (e.g., alkyl bromides or iodides), in the presence of a base. The base deprotonates the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that then reacts with the alkyl halide in an SN2 reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or organic bases like triethylamine. While specific examples detailing the N-alkylation of this compound are not prevalent in the reviewed literature, this is a standard transformation for sulfonamides.

Arylation Reactions: The introduction of an aryl group at the sulfonamide nitrogen (N-arylation) is a powerful tool for creating complex molecular architectures. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. In the context of this compound, it would involve the reaction of the sulfonamide with an aryl halide (bromide, chloride, or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled.

Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form N-aryl sulfonamides. wikipedia.orgunito.it Traditionally, this reaction requires harsh conditions (high temperatures), but modern modifications often employ ligands that allow the reaction to proceed under milder conditions. The reaction involves coupling this compound with an aryl halide in the presence of a copper catalyst and a base. wikipedia.orgunito.it

Below is a hypothetical data table illustrating the types of N-alkylation and N-arylation reactions that could be applied to this compound, based on general knowledge of sulfonamide chemistry.

| Alkylating/Arylating Agent | Reaction Type | Catalyst/Base System (Postulated) | Product |

| Methyl Iodide | Alkylation | K₂CO₃ in DMF | N-Methyl-3,5-difluorobenzenesulfonamide |

| Benzyl Bromide | Alkylation | NaH in THF | N-Benzyl-3,5-difluorobenzenesulfonamide |

| Phenylboronic Acid | Arylation (Chan-Lam) | Cu(OAc)₂ | N-Phenyl-3,5-difluorobenzenesulfonamide |

| 4-Chloropyridine | Arylation (Buchwald-Hartwig) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(Pyridin-4-yl)-3,5-difluorobenzenesulfonamide |

The reaction of 3,5-difluorobenzenesulfonyl chloride with a wide variety of primary and secondary amines is a direct method for the synthesis of a diverse library of N-substituted 3,5-difluorobenzenesulfonamides. This approach offers a modular and efficient way to introduce various functional groups and structural motifs onto the sulfonamide scaffold. For instance, reaction with N,N-diethylamine would yield N,N-diethyl-3,5-difluorobenzenesulfonamide, while reaction with aniline (B41778) would produce N-phenyl-3,5-difluorobenzenesulfonamide. chemdad.com

This synthetic flexibility is highly valuable in drug discovery and materials science, where the properties of the final compound can be fine-tuned by varying the substituent on the sulfonamide nitrogen.

The table below provides examples of substituted benzenesulfonamides that can be synthesized from 3,5-difluorobenzenesulfonyl chloride.

| Amine | Product |

| Diethylamine | N,N-Diethyl-3,5-difluorobenzenesulfonamide |

| Aniline | N-Phenyl-3,5-difluorobenzenesulfonamide |

| Morpholine | 4-(3,5-Difluorophenylsulfonyl)morpholine |

| Piperidine | 1-(3,5-Difluorophenylsulfonyl)piperidine |

Modifications of the Fluorinated Phenyl Ring

The reactivity of the 3,5-difluorinated phenyl ring in this compound allows for a variety of chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in various scientific fields.

Nucleophilic aromatic substitution is a key strategy for modifying the fluorinated phenyl ring. The presence of two electron-withdrawing fluorine atoms and a sulfonyl group activates the ring towards attack by nucleophiles. This allows for the displacement of one or both fluorine atoms by a range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, in related polyfluorinated benzenesulfonamides, substitution at the para-position to the sulfonamide group is often favored. ebi.ac.uknih.gov

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of the this compound core. While direct cross-coupling of C-F bonds is challenging, it can be achieved under specific catalytic conditions. More commonly, the sulfonamide can be derivatized to introduce a more reactive leaving group, such as a triflate, which can then readily participate in Suzuki-Miyaura, Stille, or other cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. nih.govnih.govresearchgate.net This approach enables the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, onto the phenyl ring.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. While specific examples incorporating this compound are not extensively documented in readily available literature, the sulfonamide functional group is known to participate in various MCRs. acs.orgchemistryforsustainability.org For instance, sulfonamides can act as the acidic component in Passerini and Ugi reactions, or as a building block in the synthesis of heterocyclic structures. The development of MCRs involving this compound would provide a rapid and diversity-oriented pathway to novel fluorinated compounds.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic methodologies are increasingly focused on improving efficiency, safety, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis, ultrasonication, and flow chemistry are being applied to the synthesis of sulfonamide derivatives.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. This technique has been successfully employed in various organic transformations, including the synthesis of heterocyclic sulfonamides.

Ultrasonication , the use of high-frequency sound waves, can also accelerate reactions and enhance yields by promoting mass transfer and generating reactive intermediates.

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including precise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability. This technique is particularly well-suited for the synthesis of active pharmaceutical ingredients and their intermediates.

Green chemistry principles are also being integrated into the synthesis of sulfonamide derivatives. This includes the use of greener solvents, such as water or ionic liquids, the development of catalyst-free reactions, and the design of atom-economical processes that minimize waste.

Analytical Techniques for Structural Elucidation of Synthetic Products

The unambiguous characterization of newly synthesized derivatives of this compound is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the phenyl ring.

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, providing further evidence of substitution.

¹⁹F NMR: Is a powerful tool for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their environment, and fluorine-fluorine and fluorine-proton coupling constants provide valuable structural information. rsc.org

Table 1: Representative NMR Data for Substituted Benzenesulfonamides

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Methyl-N-(p-tolyl)benzenesulfonamide | CDCl₃ | 7.65 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 7.6 Hz, 2H), 7.03-6.94 (m, 5H), 2.36 (s, 3H), 2.26 (s, 3H) | 143.7, 136.1, 135.3, 129.7, 129.5, 127.3, 122.2, 21.5, 20.8 |

| 4-Nitro-N-phenylbenzenesulfonamide | DMSO-d₆ | 10.60 (s, 1H), 8.38 (d, J = 8.4 Hz, 2H), 8.02 (d, J = 8.4 Hz, 2H), 7.27 (t, J = 7.4 Hz, 2H), 7.13 (d, J = 7.6 Hz, 2H), 7.09 (t, J = 7.2 Hz, 1H) | 150.3, 145.4, 137.4, 129.8, 128.7, 125.2, 125.1, 121.2 |

Data sourced from a study on substituted benzenesulfonamides. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For sulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da). nih.gov

Table 2: Mass Spectrometry Fragmentation of Aromatic Sulfonamides

| Fragmentation | Description |

| [M+H]⁺ | Molecular ion peak in positive ion mode. |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonamides. nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For sulfonamide derivatives, characteristic absorption bands are observed for the S=O and N-H stretching vibrations. tandfonline.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for Benzenesulfonamides

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3200 | Stretching vibration of the sulfonamide N-H bond. |

| Asymmetric SO₂ stretch | 1370-1330 | Asymmetric stretching vibration of the sulfonyl group. |

| Symmetric SO₂ stretch | 1180-1160 | Symmetric stretching vibration of the sulfonyl group. |

Data compiled from general spectroscopic data for sulfonamides. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of this compound is a critical parameter that can influence the outcome of subsequent synthetic steps and the impurity profile of the final product. A validated HPLC method provides the necessary precision and accuracy to determine the purity and identify any related substances.

Illustrative HPLC Method Parameters:

Based on the analysis of analogous fluorinated aromatic sulfonamides and related compounds, a typical reverse-phase HPLC method for the purity assessment of this compound would involve the following components. It is important to note that these parameters are illustrative and would require optimization and validation for this specific analyte.

| Parameter | Illustrative Condition |

| Chromatographic Column | Octadecyl silane (B1218182) (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B would likely be employed to ensure the elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV detection at approximately 220-230 nm, based on the chromophore of the benzene (B151609) ring. |

| Injection Volume | 10 µL |

| Diluent | A mixture of water and acetonitrile |

Research Findings and Method Validation:

For a method to be considered reliable for purity assessment, it must undergo a rigorous validation process in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). This validation would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of this compound over a defined range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Interpretation and Purity Calculation:

The purity of a this compound sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula for this calculation is:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The following table illustrates how data from a hypothetical HPLC analysis might be presented to determine the purity of a batch of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 1500 | 0.05 | Impurity A |

| 2 | 5.2 | 2985000 | 99.50 | This compound |

| 3 | 7.8 | 4500 | 0.15 | Impurity B |

| 4 | 9.1 | 9000 | 0.30 | Unknown Impurity |

| Total | 3000000 | 100.00 |

This data-driven approach, grounded in a validated HPLC method, is essential for ensuring that this compound meets the stringent quality requirements for its use in further chemical transformations.

Biological Activity and Mechanistic Investigations of 3,5 Difluorobenzenesulfonamide and Its Derivatives

Carbonic Anhydrase (CA) Inhibition

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, is a key area of research for a variety of therapeutic applications. Benzenesulfonamides are a well-established class of CA inhibitors, and the introduction of fluorine substituents onto the aromatic ring has been shown to significantly influence their inhibitory potency and selectivity. This section focuses on the biological activity of 3,5-Difluorobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrase.

Inhibition Kinetics and Thermodynamics of CA Binding

A detailed thermodynamic analysis of the binding of a series of fluorinated benzenesulfonamides, including this compound, to bovine carbonic anhydrase II (bCA II) has provided significant insights into the forces driving these interactions. nih.govnih.gov Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters for the association of these ligands with the enzyme. nih.govnih.gov

For this compound, the observed dissociation constant (Kd obs) for its binding to bCA II is 0.20 µM. nih.govnih.gov The binding is characterized by an observed enthalpy change (ΔH°obs) of -11.9 kcal/mol and an observed entropy change (TΔS°obs) of -2.8 kcal/mol. nih.govnih.gov These values indicate that the binding is enthalpically driven, a common feature for sulfonamide inhibitors of carbonic anhydrase. nih.govnih.gov

Table 1: Thermodynamic Parameters for the Binding of this compound to Bovine Carbonic Anhydrase II

| Compound | Kd obs (µM) | ΔG°obs (kcal/mol) | ΔH°obs (kcal/mol) | TΔS°obs (kcal/mol) |

|---|---|---|---|---|

| This compound | 0.20 | -9.1 | -11.9 | -2.8 |

Data sourced from Krishnamurthy et al. (2007). nih.govnih.gov

Isozyme Selectivity and Specificity (e.g., CA I, CA II, CA IX, CA XII, CA XIII)

The human carbonic anhydrase family comprises at least 15 different isoforms, and achieving isozyme-selective inhibition is a major goal in the development of CA inhibitors for specific therapeutic indications. While comprehensive isozyme selectivity data specifically for this compound is limited in the available literature, studies on closely related fluorinated benzenesulfonamides provide valuable insights into the potential selectivity profile of this compound.

Generally, benzenesulfonamides are potent inhibitors of the ubiquitous cytosolic isoform CA II. mdpi.com The tumor-associated isoforms CA IX and CA XII are also important targets for cancer therapy, and developing inhibitors that are selective for these isoforms over the off-target CA I and CA II is a key objective. mdpi.com

Studies on di-meta-substituted fluorinated benzenesulfonamides have shown that strategic placement of fluorine atoms and other substituents can lead to high affinity and selectivity for CA IX and CA XII. nih.gov For instance, derivatives of trifluorinated benzenesulfonamide (B165840) have demonstrated low picomolar binding to CA IX and up to 1000-fold selectivity over other CA isozymes. nih.gov While not directly reporting on this compound, this suggests that the di-meta fluorine substitution pattern could contribute to favorable interactions within the active sites of specific isoforms.

Research on other fluorinated sulfonamides has revealed that they can exhibit a range of inhibition profiles against different CA isozymes. For example, some fluorinated derivatives show moderate to weak inhibition of isoforms such as hCA III, IV, VA, and XIII, while demonstrating more potent inhibition against hCA I, VI, and IX, and excellent inhibition of hCA II, VII, and XII. harvard.edu This highlights the nuanced role of fluorine substitution in determining isozyme selectivity.

Structural Basis of CA-Inhibitor Interactions

The binding of sulfonamide inhibitors to the active site of carbonic anhydrase is well-characterized through numerous X-ray crystallography studies. The fundamental interaction involves the coordination of the deprotonated sulfonamide nitrogen (SO2NH-) to the catalytic zinc ion, displacing a water or hydroxide (B78521) molecule. ebi.ac.ukresearchgate.net This coordination is a primary determinant of the high binding affinity of this class of inhibitors. ebi.ac.uk

In addition to the zinc coordination, a network of hydrogen bonds further stabilizes the inhibitor within the active site. One of the sulfonamide oxygen atoms and the sulfonamide nitrogen typically form hydrogen bonds with the side chain of the highly conserved residue Thr199. researchgate.net

The aromatic ring of the benzenesulfonamide inhibitor occupies a hydrophobic pocket within the active site. nih.gov The orientation of this ring and the interactions of its substituents with surrounding amino acid residues are crucial for both binding affinity and isozyme selectivity. The X-ray crystal structure of this compound in complex with human carbonic anhydrase II (hCA II) has been determined, confirming a 1:1 binding stoichiometry and revealing an invariant orientation of the phenyl ring within the active site. nih.gov The fluorine atoms at the 3 and 5 positions are positioned to interact with residues lining this hydrophobic pocket.

Role of Fluorination in CA Inhibition Potency and Selectivity

The incorporation of fluorine atoms into the benzenesulfonamide scaffold has a multifaceted impact on its carbonic anhydrase inhibitory properties. Fluorine's high electronegativity and relatively small size allow it to modulate the physicochemical properties of the molecule without introducing significant steric bulk. nih.gov

One of the key effects of fluorination is the alteration of the pKa of the sulfonamide group. A lower pKa facilitates the deprotonation of the sulfonamide (SO2NH2 to SO2NH-), which is the active form that binds to the zinc ion. This can lead to increased inhibitory potency.

Furthermore, fluorine substitution can influence the binding affinity and selectivity by altering the electrostatic potential and hydrophobicity of the inhibitor. nih.gov The interactions of the fluorine atoms with amino acid residues in the active site can contribute to both the enthalpy and entropy of binding. For example, the substitution of hydrogen with fluorine can lead to more favorable van der Waals interactions and can also influence the solvation and desolvation of the inhibitor and the active site upon binding.

Studies on polyfluorinated benzenesulfonamides have demonstrated that these compounds can be highly potent inhibitors of various CA isozymes, including CA I, II, IV, and the tumor-associated isoform CA IX. nih.gov In some cases, fluorinated derivatives have been shown to be subnanomolar and selective inhibitors of CA IX over CA II. nih.gov The di-meta substitution pattern, as seen in this compound, is a strategy that has been explored to enhance affinity and selectivity for cancer-related CA isozymes. nih.gov

Other Enzyme Inhibition Studies

While the primary focus of research on this compound and its derivatives has been on carbonic anhydrase inhibition, the benzenesulfonamide scaffold is known to interact with other enzymes. This section explores the inhibitory activity of this class of compounds against other enzymatic targets.

Inhibition of Perforin (B1180081) Activity

Perforin is a pore-forming protein that is crucial for the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), playing a key role in the elimination of virus-infected and cancerous cells. nih.gov However, dysregulated perforin activity can contribute to autoimmune diseases and allograft rejection, making it an attractive target for immunosuppressive therapies. nih.gov

Benzenesulfonamide derivatives have been identified as a promising class of perforin inhibitors. nih.gov Research in this area has led to the development of compounds that can block the lytic activity of both recombinant perforin and perforin secreted by NK cells. nih.gov While specific studies on the inhibition of perforin by this compound were not identified in the reviewed literature, the established activity of other benzenesulfonamide-based compounds suggests that this chemical class has the potential to interact with and inhibit perforin function. For example, a series of benzenesulfonamides incorporating a pyridine-3-yl-2,4-difluorobenzenesulphonamide moiety has been synthesized and shown to be potent, soluble, and non-toxic inhibitors of perforin. nih.gov This indicates that fluorinated benzenesulfonamide scaffolds are viable starting points for the design of perforin inhibitors.

Cyclooxygenase (COX) Inhibition, specifically COX-2

The benzenesulfonamide moiety is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net This structural feature is crucial for the activity of several clinically important anti-inflammatory drugs. The selectivity for COX-2 over the COX-1 isoform is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the sulfonamide group of the inhibitor. nih.gov

While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented in publicly available literature, the structural similarities to known COX-2 inhibitors suggest its potential as a scaffold for the development of new selective inhibitors. For instance, celecoxib, a widely used COX-2 inhibitor, features a pyrazole (B372694) ring attached to a benzenesulfonamide moiety. nih.govmdpi.com Research has shown that modifications to the aryl ring of the benzenesulfonamide, including the introduction of fluorine atoms, can influence the inhibitory potency and selectivity. researchgate.net The electron-withdrawing nature of the fluorine atoms in the 3 and 5 positions of the phenyl ring could potentially enhance binding interactions within the COX-2 active site.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | COX-2 | 0.04 - 0.05 | >294 |

| Compound 6b (a 1,2,3-triazole-benzenesulfonamide hybrid) | COX-2 | 0.04 | 329 |

| Compound 6j (a 1,2,3-triazole-benzenesulfonamide hybrid) | COX-2 | 0.04 | 312 |

Phosphoglycerate Mutase 1 (PGAM1) Inhibition

Phosphoglycerate mutase 1 (PGAM1) is a glycolytic enzyme that has emerged as a potential target for cancer therapy due to its role in tumor metabolism. While direct inhibition of PGAM1 by this compound has not been explicitly reported, the benzenesulfonamide scaffold has been incorporated into molecules designed as PGAM1 inhibitors. For instance, derivatives of evodiamine (B1670323) featuring various benzenesulfonyl groups have been synthesized and evaluated for their PGAM1 inhibitory activity. This suggests that the benzenesulfonamide moiety can be a valuable component in the design of novel PGAM1 inhibitors. Further research is required to explore the potential of this compound derivatives in this context.

Inhibition of Non-nucleoside thumb pocket 2 HCV NS5B polymerase

The hepatitis C virus (HCV) NS5B polymerase is a crucial enzyme for viral replication and a key target for antiviral drug development. wikipedia.orgpatsnap.com Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, such as the thumb pocket 2, are of significant interest. scispace.com Fragment-based drug discovery approaches have been utilized to identify novel scaffolds for NS5B inhibitors. nih.govosti.govmedchemexpress.com While a direct link to this compound is not explicitly detailed, the sulfonamide functional group is present in some classes of non-nucleoside HCV NS5B polymerase inhibitors. For example, benzimidazole (B57391) derivatives with carboxamide groups have been optimized to yield potent inhibitors of the enzyme. nih.gov The exploration of fluorinated benzenesulfonamides as fragments in the design of new NNIs for HCV NS5B polymerase could be a promising avenue for future research.

Modulation of Sodium Channels

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, in particular, has been identified as a key target for the treatment of pain. nih.gov Research has led to the discovery of benzenesulfonamide-based compounds as potent and selective inhibitors of Nav1.7. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzenesulfonamide scaffold can significantly impact the inhibitory activity and selectivity against different Nav subtypes. The introduction of fluorine atoms on the benzene (B151609) ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, this compound represents a valuable starting point for the design of novel Nav1.7 inhibitors for pain management.

| Compound | Target | Activity | Selectivity |

|---|---|---|---|

| Compound 12k (a benzenesulfonamide derivative) | Nav1.7 | Highly potent inhibitor | Thousand-fold selectivity over Nav1.5 |

Angiotensin-Converting Enzyme (ACE) and Matrix Metalloproteinase (MMP) Inhibition

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and a major target for the treatment of hypertension. wikipedia.orgfrontiersin.org Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer and inflammation. nih.govnih.gov The arylsulfonamide scaffold has been identified as a versatile platform for the design of inhibitors for both ACE and MMPs. nih.govacs.org

In the context of ACE inhibition, studies have shown that covalently linking aryl sulfonamides to the ACE inhibitor enalaprilat (B1671235) can result in potent dual-acting compounds. nih.gov For MMPs, a new class of potent inhibitors has been developed through the structure-based optimization of the arylsulfonamide scaffold. nih.govacs.org These inhibitors often feature a zinc-binding group, and the arylsulfonamide portion interacts with the S1' pocket of the enzyme. The substitution pattern on the aryl ring, including the presence of fluorine atoms, can influence the potency and selectivity of these inhibitors.

| Compound Class | Target | IC50 Range |

|---|---|---|

| Enalaprilat-Aryl Sulfonamide Conjugates | ACE | 6.5 - 85 nM |

| Arylsulfonamide-based MMP inhibitors | MMPs (e.g., MMP-8, MMP-12, MMP-13) | Nanomolar range |

Enzyme Kinetics Analysis (Kinetics, Vmax, IC50)

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters in enzyme kinetics that describe the enzyme's affinity for its substrate and its maximum rate of reaction, respectively.

For the various enzyme targets discussed, the inhibitory activity of benzenesulfonamide derivatives is typically determined through in vitro enzyme assays. For instance, the COX-2 inhibitory activity of novel compounds is often compared to that of celecoxib, with IC50 values in the nanomolar to low micromolar range indicating potent inhibition. nih.gov Similarly, for MMP inhibitors based on the arylsulfonamide scaffold, potent compounds exhibit IC50 values in the nanomolar range. nih.gov The determination of these kinetic parameters is crucial for understanding the mechanism of inhibition and for the optimization of lead compounds in drug discovery.

Antimicrobial Properties

Sulfonamides, or "sulfa drugs," were among the first antimicrobial agents to be widely used and continue to be an important class of therapeutic agents. The benzenesulfonamide scaffold is a core component of many compounds with antibacterial and antifungal activity. The mechanism of action of sulfonamides in bacteria typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid.

While specific studies on the antimicrobial properties of this compound are not extensively reported, the broader class of fluorinated benzenesulfonamide derivatives has been investigated for such activities. The introduction of fluorine atoms can enhance the antimicrobial potency and alter the spectrum of activity. For example, the synthesis and evaluation of new benzenesulfonamide derivatives, including those with fluorine substitutions, have demonstrated promising activity against various bacterial and fungal strains. rsc.org Further investigation into the antimicrobial potential of this compound and its derivatives is warranted.

Anticancer Research and Mechanisms

While the broader class of sulfonamides has been extensively explored for anticancer properties, leading to several clinically approved drugs, specific research on the anticancer activity of this compound is not extensively documented in publicly available literature. However, the investigation of structurally related fluorinated benzenesulfonamide derivatives provides insights into potential mechanisms.

Fluorine substitution on aromatic rings is a common strategy in the design of anticancer agents to enhance their efficacy. For instance, studies on pentafluorobenzenesulfonamide (B3043191) derivatives have shown that these compounds can induce apoptosis in cancer cells through a caspase-dependent pathway. These derivatives have demonstrated cytotoxicity against various cancer cell lines, including lung, liver, and cholangiocarcinoma cells. The mechanism of action for selected analogues involved the activation of Caspase-9 and Caspase-7, leading to the cleavage of PARP, a key event in apoptosis.

Furthermore, other fluorinated heterocyclic compounds are recognized for their potent anticancer activities. The introduction of fluorine can significantly improve the pharmacological profile of these molecules. While these findings relate to broader classes of fluorinated compounds, they suggest potential avenues for the investigation of this compound and its derivatives as anticancer agents. Future research is necessary to specifically evaluate their efficacy and mechanisms against cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound remains a largely unexplored area of research. There is a lack of specific studies detailing its effects on inflammatory pathways and processes. However, the anti-inflammatory properties of other fluorinated compounds and sulfonamide derivatives have been reported, suggesting that this could be a fruitful area for future investigation.

For example, certain fluorobenzimidazole derivatives have been synthesized and shown to act as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. These compounds exhibited potent anti-inflammatory activity in preclinical models. Similarly, other plant-derived compounds and synthetic molecules containing fluorine have been shown to modulate key inflammatory mediators and signaling pathways, such as nuclear factor-kappa B (NF-κB).

Given the established role of the sulfonamide functional group in various therapeutic agents and the unique properties of fluorine, it is plausible that this compound could possess anti-inflammatory activity. Direct experimental evaluation is required to confirm this hypothesis and to understand the potential mechanisms involved.

Effects on Cellular Processes and Pathways

Detailed studies on the specific effects of this compound on cellular processes and signaling pathways are currently limited in the available scientific literature. Understanding how a compound impacts cellular functions is crucial for elucidating its mechanism of action and therapeutic potential.

General research on related sulfonamides has shown that they can influence a variety of cellular pathways. For example, some sulfonamide derivatives have been found to interfere with the WNT/β-catenin signaling pathway, which is crucial in both development and disease, including cancer. Activation of this pathway has been linked to chemoresistance, and its inhibition can re-sensitize cancer cells to treatment.

To ascertain the specific effects of this compound, dedicated research focusing on its impact on key cellular events such as cell cycle progression, apoptosis, and major signaling cascades is necessary. Such studies would provide a foundation for understanding its biological activity and potential therapeutic applications.

Interaction with Biological Targets (Enzymes, Receptors, Proteins)

The most well-documented biological interaction of this compound is with the enzyme carbonic anhydrase. atomistry.com Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov

Crystallographic studies have elucidated the binding of this compound to human Carbonic Anhydrase II (PDB entry 1IF6). atomistry.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. nih.govmdpi.com

The interaction of this compound with Carbonic Anhydrase II involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion in the enzyme's active site. atomistry.com This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. The fluorine atoms on the benzene ring can influence the compound's physicochemical properties and its binding affinity to the enzyme.

The table below summarizes the known protein targets of this compound based on structural data from the Protein Data Bank (PDB).

| PDB ID | Target Protein | Organism | Description |

| 1IF6 | Carbonic Anhydrase II | Homo sapiens (Human) | Crystal structure of the complex between human Carbonic Anhydrase II and this compound. atomistry.com |

Further research may identify other biological targets for this compound and its derivatives, which could explain a broader range of biological activities.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitutions on Biological Activity

The incorporation of fluorine atoms into the benzenesulfonamide (B165840) scaffold is a widely used strategy in medicinal chemistry to modulate molecular properties and enhance biological activity. nih.gov The position and number of fluorine substituents have a profound impact on the compound's affinity and kinetic binding profiles. nih.gov

Studies on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II (hCA II) have shown that fluorination does not always lead to higher affinity. nih.gov A higher degree of fluorination is not necessarily advantageous. nih.gov For instance, while fluorination can be advantageous in specific positions for improving the kinetics of binding, the relationship between substitution patterns, ligand acidity, and binding kinetics is complex. nih.gov

In the context of anti-influenza agents, the addition of fluorine or chlorine atoms to a benzenesulfonamide scaffold has been shown to significantly increase inhibitory potency. nih.gov As illustrated in the table below, derivatives with additional fluorine or chlorine substitutions demonstrated a 3- to 5-fold increase in potency compared to the parent compound. nih.gov Conversely, the introduction of methyl, methoxyl, or trifluoromethyl groups generally resulted in decreased antiviral activity. nih.gov

| Compound | Substitution Pattern | Relative Potency (Anti-influenza) |

|---|---|---|

| Parent Compound (28) | Disubstituted benzenesulfonamide | Baseline |

| Derivative (31) | Additional F-substitution | 3-5 fold increase |

| Derivative (40) | Additional Cl-substitution | 3-5 fold increase |

| Analog | Methyl substitution | Reduced activity |

| Analog | Methoxyl substitution | Reduced activity |

| Analog | CF3 substitution | Reduced activity |

Data sourced from research on benzenesulfonamide derivatives as anti-influenza hemagglutinin inhibitors. nih.gov

Furthermore, in the development of antiproliferative agents, the introduction of a trifluoromethyl group (CF3) was found to be more beneficial than a single fluorine substituent for inhibiting the proliferation of certain cancer cell lines. mdpi.com

Impact of Sulfonamide Moiety Modifications on Potency and Selectivity

Modifications to the sulfonamide group itself are a key strategy for tuning the potency and selectivity of these inhibitors. The sulfonamide group acts as an essential anchor in the active site of many target enzymes, such as carbonic anhydrases (CAs). au.dk

One effective modification strategy is the "tail approach," where various chemical scaffolds are attached to the benzenesulfonamide core. For example, incorporating amino acid scaffolds like N-α-acetyl-l-lysine or GABA, and further converting terminal amino groups to guanidine, can introduce water-solubilizing moieties. nih.gov This approach has been successful in creating benzenesulfonamide derivatives that are highly effective, nanomolar inhibitors of bacterial α-CAs from Vibrio cholerae while showing only medium potency against human CA isoforms I and II. nih.gov This demonstrates that such modifications can confer significant selectivity for bacterial enzymes over their mammalian counterparts. nih.gov

| Modification to Sulfonamide Moiety | Impact on Potency | Impact on Selectivity | Example Target |

|---|---|---|---|

| Incorporation of Boc-GABA moieties | Effective inhibitory activity (KI of 19.8–22.1 nM) | - | VchCA |

| Conversion of terminal amino group to guanidine | - | High selectivity for bacterial CAs over human CAs (Selectivity ratios up to 685.2) | VchCA vs. hCA I/II |

| Use of 4-aminoethyl-benzenesulfonamide scaffold | More effective inhibitors | - | VchCA |

| Use of 4-aminomethylbenzenesulfonamide scaffold | Less effective inhibitors | - | VchCA |

Data highlights the impact of sulfonamide modifications on inhibiting Vibrio cholerae carbonic anhydrase (VchCA) versus human carbonic anhydrases (hCA). nih.gov

Computational studies have further elucidated that the flexibility of the moiety attached to the benzenesulfonamide core influences both inhibitory activity and isoform selectivity. researchgate.net For instance, a cyclic urea (B33335) derivative demonstrated nanomolar inhibition of V. cholerae α-CA and high selectivity against human isoenzymes, underscoring the importance of structural rigidity in the appended tail. researchgate.net

Correlation between Substituent Patterns and Biological Effects

The pattern of substituents on the aromatic rings of benzenesulfonamide derivatives is a critical determinant of their biological effects. The electronic properties and steric bulk of these substituents dictate the molecule's ability to fit into and interact with the target's binding site.

In a series of PPARγ-targeted antidiabetics based on a dichlorobenzenesulfonamide scaffold, it was found that electron-withdrawing substitutions (e.g., F, Br, Cl) on one of the benzene (B151609) rings (Ring A) resulted in stronger activity. nih.gov In contrast, analogs with electron-donating methyl groups showed diminished activity. nih.gov The position of these substituents is also crucial; structural analysis revealed that a bromine atom at position 4 of Ring A allows for the formation of a halogen bond with the protein backbone, enhancing binding affinity. nih.gov

Similarly, in the design of anticancer agents targeting carbonic anhydrase IX (CA IX), the nature of the substituent on a benzylidene tail was explored. rsc.org The investigation revealed that substituents derived from natural aldehydes, such as eugenol (B1671780) and vanillin, yielded compounds with significant inhibitory activity in the nanomolar range. rsc.org

| Compound Series | Substituent Type | Effect on Biological Activity | Target |

|---|---|---|---|

| Dichlorobenzenesulfonamide Analogs | Electron-withdrawing (F, Br, Cl) | Stronger activity | PPARγ |

| Dichlorobenzenesulfonamide Analogs | Electron-donating (Methyl) | Diminished activity | PPARγ |

| Thiazolone-Benzenesulfonamides | Eugenol aldehyde derivative | High inhibitory activity (IC50 = 10.93 nM) | CA IX |

| Thiazolone-Benzenesulfonamides | Vanillin derivative | Significant inhibitory activity (IC50 = 25.56 nM) | CA IX |

This table correlates substituent types with biological outcomes for different benzenesulfonamide series. nih.govrsc.org

Comparative SAR with Related Sulfonamide Derivatives

Comparing the SAR of 3,5-difluorobenzenesulfonamide with other related sulfonamides provides a broader understanding of the role of specific structural features.

Fluorination Pattern: A detailed study comparing various fluorination patterns on the benzenesulfonamide core revealed complex thermodynamic and kinetic structure-activity relationships. nih.gov It was suggested that fluorination is particularly beneficial in one specific position regarding binding kinetics, and that simply increasing the number of fluorine atoms does not guarantee higher affinity. nih.gov This highlights the nuanced effect of fluorine substitution compared to non-fluorinated or differently fluorinated analogs.

Sulfonamide vs. Methyl Sulfone: In a series of terphenyl derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, sulfonamide analogs were found to be much more potent COX-2 inhibitors and more orally active anti-inflammatory agents than the corresponding methyl sulfone analogs. acs.org This potency came at the cost of some decrease in COX-2 selectivity, illustrating a common trade-off in drug design. acs.org

| Compound Series | Functional Group | In Vitro COX-2 Potency | In Vitro COX-1/COX-2 Selectivity |

|---|---|---|---|

| 1,2-diaryl-4,5-difluorobenzene | Sulfonamide (e.g., 21a-c) | Very High (IC50 = 0.002–0.004 μM) | >1000 |

| Terphenyl Analogs | Sulfonamide (17, 21) | More Potent | Slightly Decreased |

| Terphenyl Analogs | Methyl Sulfone (16, 20) | Less Potent | Higher |

Comparative data for terphenyl derivatives as COX-2 inhibitors. acs.org

General Substituents: The antibacterial activity of sulfonamides can be enhanced by the addition of electron-withdrawing groups, such as a nitro group. nih.gov This general principle contrasts with findings in other contexts, like the PPARγ modulators, where specific halogen substitutions were key, not just any electron-withdrawing group. nih.gov The parent compound, an unsubstituted sulfonamide, often serves as a baseline from which the effects of various aromatic and aliphatic substituents are evaluated to enhance antibacterial properties and other biological activities. nih.govresearchgate.net

Computational Modeling and Structural Biology of 3,5 Difluorobenzenesulfonamide

X-ray Crystallography of 3,5-Difluorobenzenesulfonamide Complexes

X-ray crystallography is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a protein-ligand complex. For this compound, this method has been instrumental in revealing its binding mode to human Carbonic Anhydrase II (hCA II), a well-studied enzyme and drug target.

The definitive crystal structure of this compound bound to its target was determined through co-crystallization with human Carbonic Anhydrase II. nih.govnih.gov This structure, deposited in the Protein Data Bank (PDB) under the accession code 1IF6 , was resolved to a resolution of 2.09 Å. nih.gov In this process, the purified hCA II enzyme was crystallized in the presence of this compound, allowing the compound to bind to the enzyme's active site and become incorporated into the crystal lattice. The resulting diffraction data provided a high-resolution snapshot of the molecular interactions governing the complex. nih.govnih.gov

The crystal structure of the hCA II-3,5-Difluorobenzenesulfonamide complex (PDB: 1IF6) reveals a highly specific and well-defined binding mode characteristic of sulfonamide inhibitors. The primary and most critical interaction is the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.govnih.gov The nitrogen atom of the sulfonamide group displaces the zinc-bound water/hydroxide (B78521) molecule, binding directly to the Zn²⁺ ion.

Beyond this key coordination, the inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions. The sulfonyl oxygen atoms form crucial hydrogen bonds with the backbone amide of residue Thr-199. The difluorinated phenyl ring is oriented in a manner that allows for favorable van der Waals contacts with hydrophobic residues lining the active site cavity. nih.gov These residues typically include Gln-92, Val-121, Phe-131, Leu-141, and Leu-198, creating a well-defined pocket for the aromatic portion of the inhibitor. nih.gov

| Interaction Type | Ligand Group | Active Site Residue/Component | Description |

|---|---|---|---|

| Metal Coordination | Sulfonamide (-SO₂NH₂) | Zinc Ion (Zn²⁺) | The sulfonamide nitrogen directly coordinates with the catalytic zinc ion, anchoring the inhibitor in the active site. nih.gov |

| Hydrogen Bond | Sulfonyl Oxygen (-SO₂) | Thr-199 (Backbone NH) | Forms a strong hydrogen bond that helps orient the sulfonamide group correctly for zinc binding. |

| Hydrophobic Interaction | 3,5-Difluorophenyl Ring | Val-121, Phe-131, Leu-198 | The phenyl ring packs against a surface of hydrophobic residues, contributing to binding affinity. nih.gov |

The high-resolution structure of the 1IF6 complex provides valuable insights into the architecture of the Carbonic Anhydrase II active site. nih.gov The active site is a conical cleft, approximately 15 Å deep, with the catalytic Zn²⁺ ion at its base, coordinated by three histidine residues (His-94, His-96, His-119) and the inhibitor. uiuc.edu The crystallography data confirms the precise geometry of these interactions.

Molecular Docking and Dynamics Simulations

While crystallography provides a static picture, computational methods like molecular docking and molecular dynamics (MD) simulations offer a dynamic view of how this compound binds and behaves within the enzyme active site. These techniques are crucial for predicting binding affinities and exploring the stability of ligand-protein interactions over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For sulfonamides binding to Carbonic Anhydrase, docking algorithms can successfully reproduce the binding pose observed in crystal structures, such as 1IF6. The primary goal is to place the sulfonamide group in proximity to the active site zinc for coordination, while optimizing the orientation of the difluorophenyl ring within the hydrophobic pocket.

Advanced computational methods, such as ab initio fragment molecular orbital (FMO) calculations, have been used to analyze and predict the binding affinities of substituted benzenesulfonamides with Carbonic Anhydrase. nih.gov These studies dissect the total binding energy into contributions from individual amino acid residues, providing a quantitative understanding of the key interactions. For this compound, such calculations would quantify the strength of the interaction with the zinc ion and surrounding histidines (the "Zn block"), which provides the largest contribution to binding, as well as the contributions from other active site residues. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool for exploring the physical movements of atoms and molecules over time. An MD simulation of the 1IF6 crystal structure would allow researchers to observe the stability of the key interactions identified by crystallography. nih.gov

Conformational Analysis of this compound in Biological Environments

An accurate description of the conformational behavior of drug-like molecules is essential for understanding their interactions with biological targets. mdpi.com The conformational flexibility of a molecule and its preferred orientation in a protein's binding pocket are critical factors that determine its bioactivity. mdpi.com For sulfonamide-containing molecules like this compound, the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature.

In biological environments, such as the active site of an enzyme, the conformation of this compound is dictated by its interactions with amino acid residues. The molecule's fluorine atoms and the sulfonamide group play pivotal roles in establishing these interactions. The fluorine atoms can engage in non-covalent interactions, including dipole-dipole and electrostatic interactions, which can influence the molecule's orientation. The sulfonamide group is a potent hydrogen bond donor (via the -NH2) and acceptor (via the -SO2), allowing it to form crucial hydrogen bonds that anchor the molecule within a binding site.

Structural data from the Protein Data Bank (PDB) confirms the binding of this compound to protein targets. For instance, in the crystal structure of human carbonic anhydrase II complexed with this compound (PDB ID: 1IF6), the sulfonamide moiety directly coordinates with the zinc ion in the active site, a characteristic binding mode for sulfonamide inhibitors of this enzyme class. nih.gov The difluorinated phenyl ring extends into a hydrophobic pocket, where its conformation is constrained by interactions with nonpolar residues. The specific torsion angles between the phenyl ring and the sulfonamide group are a result of optimizing these intermolecular forces.

The challenge in conformational analysis lies in the molecule's inherent flexibility, which is dependent on its environment. mdpi.com Computational methods, such as molecular dynamics (MD) simulations, are often employed to sample the conformational landscape of ligands like this compound within a simulated biological environment, providing a dynamic picture of its behavior that complements static crystallographic data. mdpi.com

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are powerful theoretical tools used to investigate the properties of molecules at the electronic level. superfri.org Methods like Density Functional Theory (DFT) are frequently used to compute the electronic structure, optimized geometry, and other molecular properties of compounds like this compound. readthedocs.iobsu.by These calculations provide a fundamental understanding of the molecule's intrinsic characteristics that govern its chemical reactivity and intermolecular interactions.

DFT calculations can accurately predict various parameters, as shown in the table below for a related compound, which illustrates the type of data generated.

| Parameter | Calculated Value | Method |

|---|---|---|

| Total Energy | -1256.4 Hartree | B3LYP/6-311++G(d,p) |

| HOMO Energy | -9.584 eV | PM6 |

| LUMO Energy | 0.363 eV | PM6 |

| Dipole Moment | 5.2 Debye | B3LYP/6-311++G(d,p) |

These theoretical calculations are foundational for more detailed analyses, such as understanding the electronic structure and mapping the molecular electrostatic potential. bsu.by

The electronic structure of this compound is significantly influenced by the presence of the two highly electronegative fluorine atoms and the electron-withdrawing sulfonamide group. These substituents modulate the electron density distribution across the benzene (B151609) ring.

Quantum chemical calculations reveal the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related sulfonamide, the HOMO and LUMO energies were calculated to be -9.584 eV and 0.363 eV, respectively. researchgate.net The presence of strong electron-withdrawing fluorine atoms in this compound would be expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. readthedocs.iodeeporigin.com It is invaluable for understanding and predicting how a molecule will interact with other molecules, such as a biological receptor. deeporigin.com The MEP map is color-coded to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP map would show:

Intense Negative Potential (Red): Concentrated around the oxygen atoms of the sulfonamide group and, to a lesser extent, the fluorine atoms. These regions are the primary hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the sulfonamide's amine group (-NH2). These sites are strong hydrogen bond donors.

Near-Neutral Potential (Green): Generally found over the carbon atoms of the benzene ring.

This distribution of electrostatic potential clearly illustrates the molecule's amphipathic character and its capacity for directed intermolecular interactions, particularly hydrogen bonding, which is crucial for its binding affinity and specificity to protein targets. deeporigin.com The MEP analysis provides a rational basis for its function as a pharmacophore in drug design.

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-Based Drug Discovery (FBDD) is a strategy that identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. wikipedia.orgresearchgate.net These initial hits are then chemically optimized and grown into more potent, drug-like lead compounds. wikipedia.org Fragments typically adhere to a "Rule of Three," having a molecular weight under 300 Da, fewer than three hydrogen bond donors and acceptors, and a cLogP of less than 3. researchgate.net

This compound is an excellent candidate for an FBDD approach due to its favorable properties:

Low Molecular Weight: Its molecular weight of 193.17 g/mol falls well within the typical range for fragments. nih.gov

High Ligand Efficiency: As a small molecule, it can achieve binding affinity through a minimal number of optimized, high-quality interactions. strbd.com

Chemical Tractability: The benzene ring provides a rigid scaffold with well-defined vectors for chemical modification, allowing chemists to "grow" the fragment into unoccupied pockets of the target's binding site to improve affinity and selectivity.

Fluorine Substitution: Fluorine atoms are often incorporated into fragments to enhance binding affinity, modulate physicochemical properties like pKa and lipophilicity, and improve metabolic stability.

The utility of this compound as a fragment is demonstrated by its presence in co-crystal structures with therapeutic targets like carbonic anhydrase. nih.gov In such cases, the fragment serves as a starting point. Researchers can use the structural information to design derivatives where substituents are added to the difluorophenyl ring to make additional favorable contacts with the protein, thereby systematically building a high-affinity ligand from a low-affinity fragment. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). strbd.com

Medicinal Chemistry and Drug Development Applications

Diagnostic Applications

While not typically employed as a standalone diagnostic agent, the 3,5-difluorobenzenesulfonamide core has been utilized as a strategic chemical tool to refine the properties of diagnostic probes for advanced cellular imaging. In the field of fluorescence microscopy, the precise control of a dye's photophysical properties is critical for high-resolution imaging.

Researchers have demonstrated that converting the ortho-carboxy group of rhodamine-based fluorescent dyes, such as silicon rhodamine (SiR), into an acyl this compound can systematically tune the dye's spirocyclization equilibrium. uni-heidelberg.de This equilibrium dictates the dye's fluorescent state; shifting it toward the non-fluorescent, spirocyclic state results in highly "fluorogenic" probes that only light up upon binding their target. This modification has been successfully applied to develop a highly fluorogenic probe for the enzyme dihydrofolate reductase (eDHFR). uni-heidelberg.de The use of the acyl this compound moiety provides a general strategy for creating improved fluorescent probes with low background signal, making them suitable for sophisticated, no-wash, live-cell imaging techniques like confocal and stimulated emission depletion (STED) microscopy. uni-heidelberg.de

Design of Targeted Therapeutic Agents

The this compound scaffold is a key component in the rational design of various targeted therapeutic agents, particularly enzyme inhibitors. The sulfonamide group is a well-established zinc-binding group, and the difluoro-substituted phenyl ring allows for specific interactions within enzyme active sites and helps to fine-tune the molecule's properties for enhanced potency and selectivity.

Carbonic Anhydrase Inhibitors

The compound this compound is known to bind to human carbonic anhydrase (CA) enzymes, which are established therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers. researchgate.netnagahama-i-bio.ac.jp The fluorination of the benzenesulfonamide (B165840) core has been shown to enhance binding affinity. researchgate.net Research into a series of fluorinated benzenesulfonamides has demonstrated their inhibitory potential against several human CA isoforms, including the tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression. researchgate.net The structure-activity relationship (SAR) studies of these compounds help in designing inhibitors with high selectivity for cancer-related isoforms over cytosolic ones, which is a key goal for minimizing side effects. researchgate.net

| Compound Class | Target Isoform | Inhibitory Activity (Ki) |

| Fluorinated Benzenesulfonamides | hCA I | 143 to >10,000 nM |

| Fluorinated Benzenesulfonamides | hCA II | 47-190 nM |

| Fluorinated Benzenesulfonamides | hCA IX | 8.5-234 nM |

| Fluorinated Benzenesulfonamides | hCA XII | 6.1-197 nM |

This table presents a summary of research findings on the inhibitory activities of a series of fluorinated benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. researchgate.net

Phosphoglycerate Mutase 1 (PGAM1) Inhibitors

PGAM1 is a glycolytic enzyme that is upregulated in many human cancers, making it a promising target for cancer therapy. nih.gov In an effort to develop novel PGAM1 inhibitors, a series of N-xanthone benzenesulfonamides were designed and synthesized. One of the synthesized molecules, N-(1,8-Dihydroxy-9-oxo-9H-xanthen-3-yl)-3,5-difluorobenzenesulfonamide, incorporates the this compound moiety. nih.gov This class of compounds demonstrated effective PGAM1 inhibition, with structure-activity relationship studies indicating that substituents on the benzene (B151609) ring significantly influence inhibitory activity. nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

| 9m (biphenyl derivative) | PGAM1 | 5.5 ± 1.1 μM |

| 15h (undisclosed structure) | PGAM1 | 2.1 μM |

This table shows the IC50 values for representative N-xanthone benzenesulfonamide derivatives against the phosphoglycerate mutase 1 (PGAM1) enzyme. nih.gov

Other Targeted Agents

The versatility of the this compound scaffold is evident in its inclusion in patent literature for other targeted agents.

Protein Kinase Inhibitors: It has been used as a building block to synthesize pyrrolo[2,3-b]pyridine derivatives intended as protein kinase inhibitors, which are a major class of oncology drugs. google.com

AMPA Receptor Potentiators: Derivatives such as 2-cyclopropylamino-3,5-difluorobenzenesulfonamide have been used as intermediates in the synthesis of novel positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which are being investigated for treating cognitive disorders. acs.org

NHE Inhibitors: The scaffold has been incorporated into indenyl derivatives designed as inhibitors of the Na+/H+ exchanger (NHE), with potential applications in treating disorders related to fluid retention or salt overload, such as congestive heart failure. googleapis.com

Challenges and Future Directions in Drug Development

Despite its utility, the development of therapeutic agents based on the this compound scaffold faces several challenges common to modern drug discovery.

Challenges:

Selectivity: A primary challenge is achieving high selectivity for the intended target over related proteins to minimize off-target effects. For instance, designing carbonic anhydrase inhibitors requires high selectivity for tumor-associated isoforms (e.g., CA IX, XII) over ubiquitous ones (e.g., CA I, II). researchgate.net

Future Directions:

Advanced Cellular Probes: A promising future direction is the expanded use of the acyl this compound moiety to systematically convert other classes of fluorescent dyes into highly fluorogenic probes for advanced, high-resolution live-cell imaging. uni-heidelberg.de

Isotopic Substitution: To enhance pharmacokinetic properties, substitution with heavier isotopes like deuterium (B1214612) can be explored. This can lead to greater metabolic stability, potentially increasing the in vivo half-life or reducing dosage requirements for therapeutic agents. google.com

Combinatorial Approaches: The use of combinatorial chemistry and high-throughput screening can accelerate the discovery of new therapeutic leads by generating large libraries of derivatives based on the this compound scaffold. justia.com